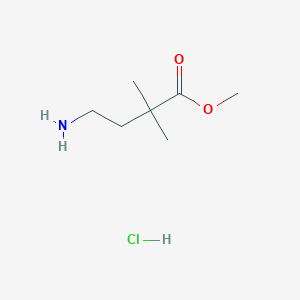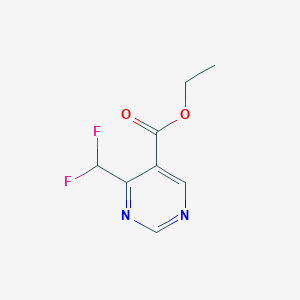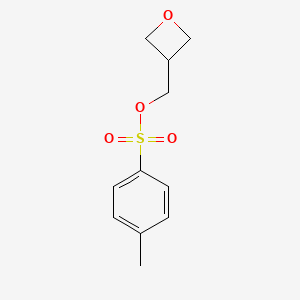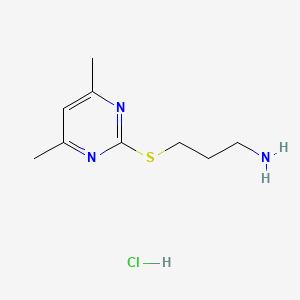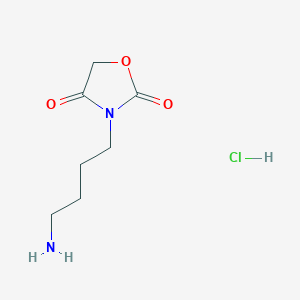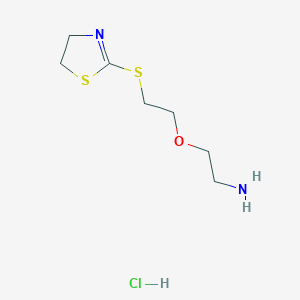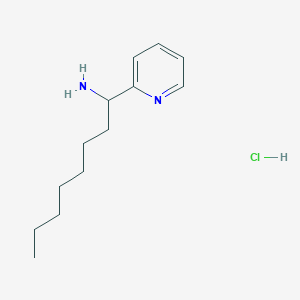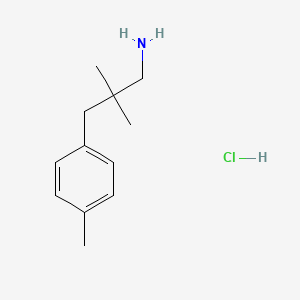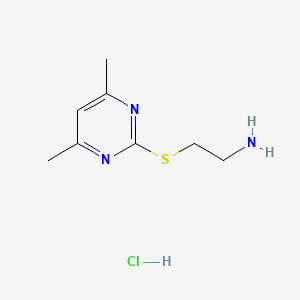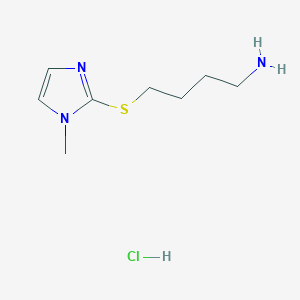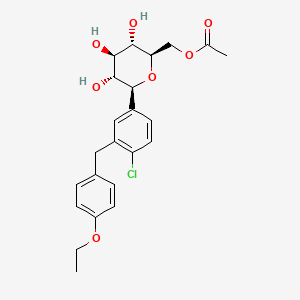
Dapagliflozin MonoAcetyl Impurity
Descripción general
Descripción
Synthesis Analysis
Dapagliflozin undergoes extensive metabolism and transforms into metabolites in humans . A streamlined synthetic approach has been devised to access three metabolites of Dapagliflozin, namely, benzylic hydroxy dapagliflozin, oxo dapagliflozin, and desethyl dapagliflozin . Two synthetic protocols have been proposed for the synthesis of benzylic hydroxy dapagliflozin and oxo dapagliflozin .
Molecular Structure Analysis
The chemical name for Dapagliflozin is (2S,3R,4R,5S,6R)-2-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-6-(hydroxymethyl)oxane-3,4,5-triol . The molecular formula for Dapagliflozin is C21H25ClO6 .
Chemical Reactions Analysis
Dapagliflozin undergoes extensive metabolism and transforms into metabolites in humans . The contribution of pharmacologically active metabolites in drug discovery and development is significant . A streamlined synthetic approach is devised to access three metabolites of Dapagliflozin .
Aplicaciones Científicas De Investigación
Chromatographic Analysis
CarolineGrace, Prabha, and Sivakumar (2019) developed a sensitive and accurate high-performance liquid chromatographic method for separating and determining dapagliflozin and its impurities in tablet dosage forms. This method achieved successful separation of dapagliflozin and six impurities, demonstrating its application in routine analysis of dapagliflozin in pharmaceutical formulations (CarolineGrace, Prabha, & Sivakumar, 2019).
Impurity Synthesis
W. Biao and colleagues (2016) focused on the synthesis of two impurities in dapagliflozin, which is critical for quality control. The study detailed the preparation of these impurities using specific chemical processes, characterizing their structures through NMR and MS techniques (W. Biao et al., 2016).
Residual Solvent Determination
Ismail, Haroun, and Alahmad (2022) developed a novel method using HS-GC-FID to determine the content of organic volatile impurities in dapagliflozin raw materials and marketed tablets. This method is more sensitive than previous methods and is applicable for quantitation of solvents in different samples of dapagliflozin (Ismail, Haroun, & Alahmad, 2022).
Mecanismo De Acción
Target of Action
The primary target of [(2R,3S,4R,5R,6S)-6-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-3,4,5-trihydroxyoxan-2-yl]methyl acetate, also known as Dapagliflozin MonoAcetyl Impurity, is the Sodium-Glucose Co-transporter 2 (SGLT2). SGLT2 is predominantly expressed in the S1 segment of the proximal tubule of the kidney and is the major transporter responsible for mediating renal glucose reabsorption .
Mode of Action
This compound is an orally active, highly selective SGLT2 inhibitor. By inhibiting SGLT2, it reduces the reabsorption of filtered glucose and thereby promotes urinary glucose excretion. It also reduces sodium reabsorption and increases the delivery of sodium to the distal tubule .
Biochemical Pathways
The inhibition of SGLT2 by this compound leads to a decrease in the reabsorption of glucose from the glomerular filtrate in the renal proximal tubule, causing glycosuria . This results in a reduction in plasma glucose levels, which can help improve glycemic control in patients with type 2 diabetes mellitus .
Pharmacokinetics
Orally administered this compound is rapidly absorbed, generally achieving peak plasma concentrations within 2 hours. It has an oral bioavailability of 78% and a mean volume of distribution of 118 L. The metabolism of this compound occurs predominantly in the liver and kidneys by uridine diphosphate-glucuronosyltransferase-1A9 to the major metabolite dapagliflozin 3-O-glucuronide . The half-life for orally administered this compound is approximately 12.9 hours .
Result of Action
The inhibition of SGLT2 by this compound leads to a reduction in the reabsorption of glucose, promoting urinary glucose excretion. This results in a decrease in plasma glucose levels, which can help improve glycemic control in patients with type 2 diabetes mellitus .
Action Environment
Environmental factors such as pH, temperature, light, oxygen, humidity, buffer species, ionic strength, additives, and excipients can play a vital role in the stability of this compound . For instance, this compound was found to significantly degrade under acidic, alkaline, oxidative, photolytic, and dry-heat degradation conditions .
Análisis Bioquímico
Biochemical Properties
Dapagliflozin MonoAcetyl Impurity plays a role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It is known to interact with cytochrome P450 enzymes, particularly CYP3A4, which is involved in the metabolism of many drugs. The interaction with CYP3A4 can lead to altered metabolic pathways and potential drug-drug interactions. Additionally, this compound may bind to proteins such as albumin, affecting its distribution and bioavailability in the body .
Cellular Effects
This compound has been shown to influence various cellular processes. In cultured human blood cells, it does not exhibit significant cytotoxic or genotoxic potential, indicating a relatively safe profile at the cellular level . It can affect cell signaling pathways and gene expression. For instance, it has been observed to modulate the expression of genes involved in oxidative stress and inflammation, potentially impacting cellular metabolism and function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and enzyme inhibition. It can inhibit the activity of certain enzymes, such as CYP3A4, leading to changes in the metabolism of other drugs. Additionally, it may interact with nuclear receptors and transcription factors, altering gene expression and cellular responses . These molecular interactions are crucial for understanding the potential impact of this impurity on drug efficacy and safety.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that this impurity is relatively stable under standard storage conditions, but it can degrade under extreme conditions such as high temperature and humidity . Long-term exposure to this compound in in vitro and in vivo studies has revealed potential impacts on cellular function, including alterations in metabolic activity and oxidative stress responses .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it does not exhibit significant toxic effects, but at higher doses, it can lead to adverse outcomes such as liver toxicity and renal impairment . These findings highlight the importance of monitoring and controlling the levels of this impurity in pharmaceutical formulations to ensure safety.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, particularly CYP3A4, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and metabolite levels in the body. Understanding these pathways is essential for predicting the pharmacokinetic behavior of this impurity and its potential impact on drug efficacy .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. It is known to bind to albumin, which facilitates its distribution in the bloodstream . Additionally, it can interact with transporters such as P-glycoprotein, affecting its cellular uptake and efflux . These interactions play a crucial role in determining the localization and accumulation of this impurity in different tissues.
Subcellular Localization
This compound exhibits specific subcellular localization patterns. It is primarily localized in the cytoplasm, where it can interact with various enzymes and proteins involved in metabolic processes . Additionally, it may undergo post-translational modifications that direct it to specific cellular compartments, such as the endoplasmic reticulum or mitochondria . These localization patterns are important for understanding the functional implications of this impurity at the cellular level.
Propiedades
IUPAC Name |
[(2R,3S,4R,5R,6S)-6-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-3,4,5-trihydroxyoxan-2-yl]methyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27ClO7/c1-3-29-17-7-4-14(5-8-17)10-16-11-15(6-9-18(16)24)23-22(28)21(27)20(26)19(31-23)12-30-13(2)25/h4-9,11,19-23,26-28H,3,10,12H2,1-2H3/t19-,20-,21+,22-,23+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUEQNLXFYWBZES-ZQGJOIPISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)C3C(C(C(C(O3)COC(=O)C)O)O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)COC(=O)C)O)O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27ClO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


